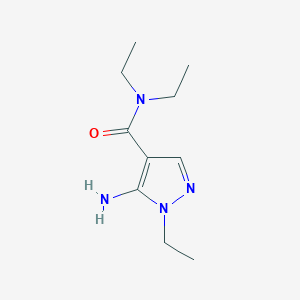![molecular formula C11H11BrFNO2 B11731929 (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)
(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring, an ethylidene linkage, and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine typically involves the following steps:
Starting Materials: 5-bromo-2-fluoroaniline, prop-2-en-1-ol, and hydroxylamine.
Step 1: The 5-bromo-2-fluoroaniline is reacted with prop-2-en-1-ol in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to form the intermediate 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethanol.
Step 2: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with new functional groups replacing the bromo or fluoro substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.
Biochemical Research: It can be used as a probe to study enzyme interactions and reaction mechanisms.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N-[1-(5-chloro-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
- (Z)-N-[1-(5-bromo-2-chlorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
Uniqueness
- Substituent Effects : The presence of both bromo and fluoro substituents on the phenyl ring imparts unique electronic and steric properties, differentiating it from similar compounds.
- Reactivity : The combination of these substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C11H11BrFNO2 |
|---|---|
Molekulargewicht |
288.11 g/mol |
IUPAC-Name |
(NE)-N-[1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11BrFNO2/c1-2-5-16-7-11(14-15)9-6-8(12)3-4-10(9)13/h2-4,6,15H,1,5,7H2/b14-11- |
InChI-Schlüssel |
WPTRLZIMFLNOBM-KAMYIIQDSA-N |
Isomerische SMILES |
C=CCOC/C(=N/O)/C1=C(C=CC(=C1)Br)F |
Kanonische SMILES |
C=CCOCC(=NO)C1=C(C=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731847.png)
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)

![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)

![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)

![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)


